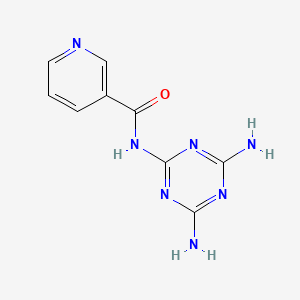
N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide: is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a pyridine ring, which is a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with cyanuric chloride, which is a triazine derivative.
Nucleophilic Substitution: The cyanuric chloride undergoes sequential nucleophilic substitution reactions with appropriate nucleophiles to introduce the desired substituents at the 2, 4, and 6 positions of the triazine ring.
Coupling Reaction: The intermediate product is then coupled with pyridine-3-carboxamide under suitable reaction conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the triazine or pyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide is used as a building block in the synthesis of more complex molecules. It is also used in the development of new materials with unique properties.
Biology: In biological research, the compound is used as a probe to study various biochemical pathways and interactions. It may also be used in the development of new diagnostic tools.
Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new drugs for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- N-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine
- N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide
- 4,4’,4’‘,4’‘’-tetra(2,4-diamino-1,3,5-triazin-6-yl)tetraphenylethene
Comparison: N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide is unique due to the presence of both a triazine ring and a pyridine ring in its structure. This dual-ring system imparts distinct chemical and biological properties to the compound, making it suitable for a wide range of applications. In contrast, similar compounds may have different substituents or ring systems, leading to variations in their properties and applications.
Propiedades
Número CAS |
65052-42-8 |
|---|---|
Fórmula molecular |
C9H9N7O |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
N-(4,6-diamino-1,3,5-triazin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H9N7O/c10-7-14-8(11)16-9(15-7)13-6(17)5-2-1-3-12-4-5/h1-4H,(H5,10,11,13,14,15,16,17) |
Clave InChI |
PMFYBARNDLWOAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)NC2=NC(=NC(=N2)N)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
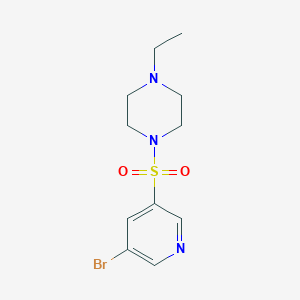


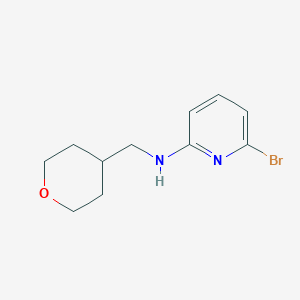

![2-[[(2,3-Difluorophenyl)methyl]thio]-4,6-pyrimidinediamine](/img/structure/B8742832.png)

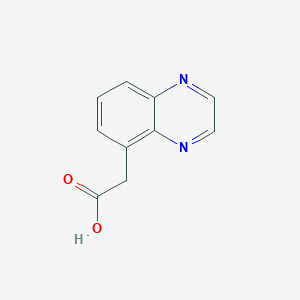
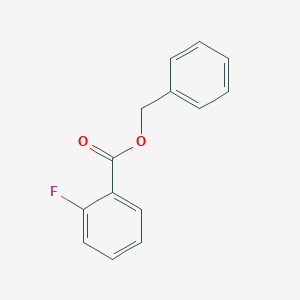



![DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE](/img/structure/B8742888.png)
![Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B8742894.png)
